Cas no 476689-97-1 (1H-Benzimidazol-4-amine, N,N-dimethyl-)
1H-Benzimidazol-4-amine, N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazol-4-amine, N,N-dimethyl-
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1H-Benzimidazol-4-amine, N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360864-0.05g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 0.05g |
$792.0 | 2023-03-07 | ||
| Enamine | EN300-360864-0.1g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 0.1g |
$829.0 | 2023-03-07 | ||
| Enamine | EN300-360864-0.25g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 0.25g |
$867.0 | 2023-03-07 | ||
| Enamine | EN300-360864-0.5g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 0.5g |
$905.0 | 2023-03-07 | ||
| Enamine | EN300-360864-1.0g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-360864-2.5g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 2.5g |
$1848.0 | 2023-03-07 | ||
| Enamine | EN300-360864-5.0g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 5.0g |
$2732.0 | 2023-03-07 | ||
| Enamine | EN300-360864-10.0g |
N,N-dimethyl-1H-1,3-benzodiazol-4-amine |
476689-97-1 | 10.0g |
$4052.0 | 2023-03-07 |
1H-Benzimidazol-4-amine, N,N-dimethyl- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1H-Benzimidazol-4-amine, N,N-dimethyl-
Comprehensive Overview of 1H-Benzimidazol-4-amine, N,N-dimethyl- (CAS No. 476689-97-1): Properties, Applications, and Research Insights
1H-Benzimidazol-4-amine, N,N-dimethyl- (CAS No. 476689-97-1) is a specialized organic compound belonging to the benzimidazole derivatives family. This heterocyclic structure is characterized by a fused benzene and imidazole ring, with an amine group substituted at the 4-position and dimethyl modifications. The compound has garnered significant attention in pharmaceutical and materials science research due to its unique molecular properties and potential bioactive applications. Researchers frequently explore its role as a building block for drug discovery, particularly in kinase inhibition and receptor modulation studies.
In recent years, the demand for benzimidazole-based compounds has surged, driven by their versatility in medicinal chemistry. 1H-Benzimidazol-4-amine, N,N-dimethyl- is often highlighted in scientific literature for its structural adaptability, enabling modifications that enhance binding affinity or solubility. A trending topic in AI-driven drug discovery platforms involves leveraging such scaffolds for virtual screening, where computational models predict interactions with biological targets. This aligns with frequent search queries like "benzimidazole derivatives in drug design" or "CAS 476689-97-1 applications," reflecting user interest in cutting-edge research tools.
The physicochemical properties of 1H-Benzimidazol-4-amine, N,N-dimethyl- contribute to its utility in diverse fields. With a molecular weight of 161.22 g/mol and moderate lipophilicity, it exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles in preclinical studies. These traits make it a candidate for optimizing lead compounds in oncology and neurology research. Notably, its electron-rich aromatic system facilitates π-stacking interactions, a feature often exploited in material science for designing organic semiconductors or sensors.
From an industrial perspective, CAS 476689-97-1 is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or reductive amination. Recent advancements in green chemistry have prompted investigations into solvent-free or catalytic methods to improve yield and sustainability—a hot topic among environmentally conscious researchers. Searches for "eco-friendly synthesis of benzimidazoles" or "N,N-dimethyl benzimidazolamine suppliers" underscore this shift toward sustainable practices.
Quality control and analytical characterization of 1H-Benzimidazol-4-amine, N,N-dimethyl- rely on techniques like HPLC, LC-MS, and NMR spectroscopy. Purity thresholds (>98%) are critical for research reproducibility, a concern frequently raised in forums discussing "CAS 476689-97-1 purity standards." Regulatory compliance with REACH and other frameworks ensures safe handling, though the compound is not classified as hazardous under current guidelines.
Emerging studies explore its potential in photodynamic therapy and fluorescence labeling, capitalizing on the benzimidazole core's luminescent properties. Such applications resonate with trending searches like "benzimidazole fluorescence probes" or "small molecule imaging agents." Collaborative efforts between academia and biotech firms continue to expand its portfolio, reinforcing its status as a high-value research chemical.
In summary, 1H-Benzimidazol-4-amine, N,N-dimethyl- exemplifies the intersection of traditional organic chemistry and modern biotechnological innovation. Its multifaceted applications—from drug development to advanced materials—make it a compound of enduring relevance. As AI and automation reshape chemical research, this molecule’s adaptability ensures its prominence in future scientific breakthroughs.
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